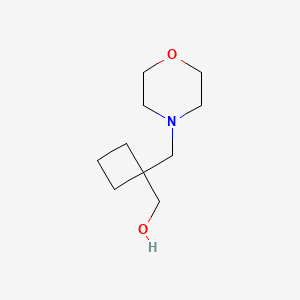
(1-(Morpholinomethyl)cyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Morpholinylmethyl)cyclobutanemethanol is a chemical compound characterized by its unique structure, which includes a cyclobutane ring, a morpholine moiety, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Morpholinylmethyl)cyclobutanemethanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanemethanol with morpholine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of cyclobutanemethanol is replaced by the morpholine group.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Morpholinylmethyl)cyclobutanemethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, typically under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound, often in anhydrous ether or alcohol solvents.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent and temperature control.
Major Products Formed:
Oxidation: The oxidation of 1-(4-Morpholinylmethyl)cyclobutanemethanol can yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce alcohols or amines, depending on the specific conditions and reagents used.
Substitution: Substitution reactions can result in the formation of various derivatives, including halogenated or alkylated products.
Scientific Research Applications
1-(4-Morpholinylmethyl)cyclobutanemethanol has several scientific research applications across different fields:
Chemistry: The compound can be used as a building block in organic synthesis, serving as a precursor for the synthesis of more complex molecules.
Biology: It may be employed in biochemical studies to investigate enzyme-substrate interactions or as a potential inhibitor for specific biological targets.
Medicine: The compound's unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Its properties may be utilized in the development of new materials, such as polymers or coatings, with specific chemical and physical characteristics.
Mechanism of Action
1-(4-Morpholinylmethyl)cyclobutanemethanol can be compared with other similar compounds, such as 1-(4-Morpholinylmethyl)cyclopropylmethanol and 1-(4-Morpholinylmethyl)cyclohexanemethanol. These compounds share the morpholine moiety but differ in the size and structure of the cycloalkane ring. The unique structural features of 1-(4-Morpholinylmethyl)cyclobutanemethanol contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.
Comparison with Similar Compounds
1-(4-Morpholinylmethyl)cyclopropylmethanol
1-(4-Morpholinylmethyl)cyclohexanemethanol
1-(4-Morpholinylmethyl)cyclopentanemethanol
1-(4-Morpholinylmethyl)cycloheptanemethanol
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
[1-(morpholin-4-ylmethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C10H19NO2/c12-9-10(2-1-3-10)8-11-4-6-13-7-5-11/h12H,1-9H2 |
InChI Key |
BXHFRTWKJMQDFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN2CCOCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 5-aminosulfonyl-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15364920.png)
![(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol](/img/structure/B15364928.png)

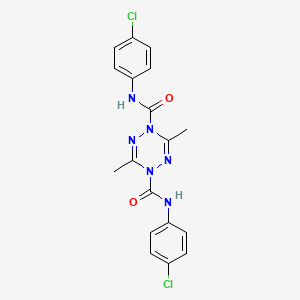
![4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)
![2-[8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15364968.png)
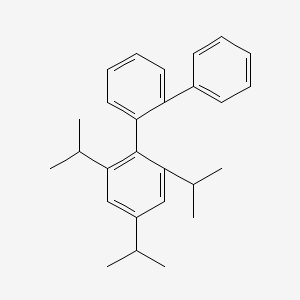
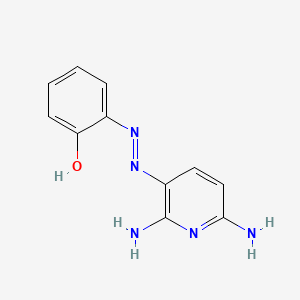
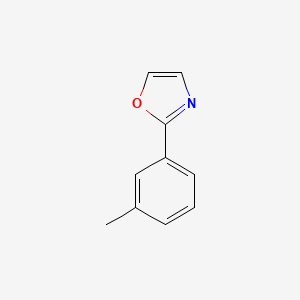
![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)

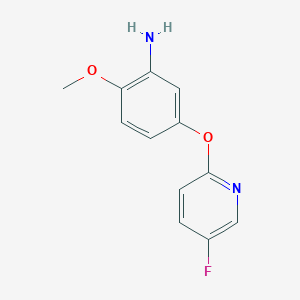
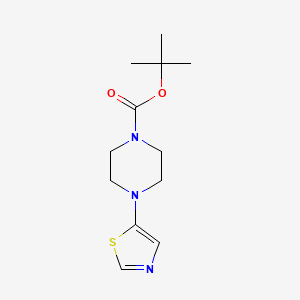
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B15365025.png)
